molecular formula C16H14N4O2S B3013749 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2310123-72-7

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B3013749
CAS No.: 2310123-72-7
M. Wt: 326.37
InChI Key: HVICLEOQSMIIMJ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one features a piperazin-2-one core substituted with two distinct heterocyclic moieties:

  • Indole-2-carbonyl group: Attached at the 4-position of the piperazinone ring. Indole derivatives are known for their role in modulating biological targets, including kinases and GPCRs, due to their aromatic and hydrogen-bonding capabilities.
  • 1,3-Thiazol-2-yl group: Linked to the 1-position of the piperazinone. Thiazole rings contribute to electron-rich environments and are often associated with antimicrobial or anticancer activity.

The thiazole substituent may be introduced via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-10-19(6-7-20(14)16-17-5-8-23-16)15(22)13-9-11-3-1-2-4-12(11)18-13/h1-5,8-9,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVICLEOQSMIIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazole intermediates, followed by their coupling with piperazine derivatives under specific conditions such as:

    Reagents: Common reagents might include acyl chlorides, amines, and thionyl chloride.

    Conditions: Reactions are often carried out under controlled temperatures, with the use of catalysts or solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Batch or Continuous Flow Processes: Depending on the scale, the synthesis could be adapted to batch or continuous flow processes.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds with indole and thiazole structures can exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of thiazole and piperazine possess antimicrobial properties. For instance, a recent study synthesized a series of thiazole-triazole-piperazine hybrids that showed promising antimicrobial activity against various pathogens .
  • Anticancer Potential : Indole derivatives are well-known for their anticancer properties. The compound's structural components suggest potential activity against cancer cell lines, as seen in various studies where similar compounds exhibited cytotoxic effects .
  • Neurological Applications : The piperazine ring is often associated with neuropharmacological effects. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, making them potential candidates for treating neurological disorders such as Parkinson's disease .

Case Study 1: Antimicrobial Activity Assessment

A study published in 2020 evaluated the antimicrobial efficacy of various thiazole-piperazine derivatives, including those structurally related to 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Evaluation

In another investigation, derivatives of indole-thiazole-piperazine were screened for anticancer activity against multiple cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity, indicating the importance of structure-activity relationships in drug development.

Mechanism of Action

The mechanism of action of 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would involve its interaction with specific molecular targets:

    Molecular Targets: These could include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound might modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Piperazin-2-one 4-Indole-2-carbonyl, 1-thiazol-2-yl Not explicitly provided Inferred ~350-400
4-(2,5-Dimethylfuran-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Piperazin-2-one 4-Dimethylfuran-3-carbonyl, 1-thiazol-2-yl C₁₄H₁₅N₃O₃S 305.35
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Piperazine 4-Benzyl, 1-indole-2-carbonyl C₂₀H₂₁N₃O 319.40
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate Piperazine 4-Indole-2-carbonyl, 1-ethyl carboxylate C₁₆H₁₉N₃O₃ 301.34
JNJ-42226314 (Thiazole-2-carbonyl-piperazine-indole hybrid) Azetidine-piperazine Thiazole-2-carbonyl linked to azetidine-piperazine, 1-(4-fluorophenyl)indole C₂₆H₂₄FN₅O₂S 489.56

Key Structural and Functional Differences

Core Ring Modifications :

  • The piperazin-2-one core in the target compound introduces a ketone group, enhancing hydrogen-bond acceptor capacity compared to unmodified piperazine analogs (e.g., ).
  • Thiazole vs. Benzyl/Esters : The 1,3-thiazol-2-yl group in the target compound provides a rigid, planar heterocycle, contrasting with the flexible benzyl () or ethyl carboxylate () groups. This rigidity may influence binding pocket interactions in biological targets.

Indole Substitution Position :

  • The indole-2-carbonyl group in the target compound differs from indole-3-carbonyl derivatives (e.g., 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid ), which could alter steric and electronic interactions with target proteins.

Pharmacological Implications: Thiazole-Containing Analogs: Compounds like JNJ-42226314 demonstrate that thiazole-piperazine hybrids are explored for kinase inhibition or antimicrobial applications. The target compound’s thiazole substituent may similarly enhance affinity for ATP-binding pockets. Piperazinone vs. Piperazine: The ketone in piperazin-2-one may improve metabolic stability compared to piperazine, which is prone to oxidation .

Biological Activity

4-(1H-Indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole and piperazine structure. Its chemical formula is C13H12N4OSC_{13}H_{12}N_4OS, and it exhibits properties that make it suitable for various biological applications.

Anticancer Activity

Research indicates that compounds containing indole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast, lung, and colon cancers.

Compound Cancer Type IC50 (µM) Mechanism of Action
Compound ABreast1.61 ± 0.92Induction of apoptosis
Compound BLung1.98 ± 1.22Inhibition of cell proliferation
Compound CColon< 5Cell cycle arrest

The presence of electron-donating groups in the structure has been correlated with increased cytotoxicity, suggesting that structural modifications can enhance activity against specific cancer types .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the thiazole ring can significantly influence the anticonvulsant efficacy.

Compound Activity Type ED50 (mg/kg) Notes
Compound DAnticonvulsant10Complete protection in models
Compound EAnticonvulsant15Partial protection

These findings indicate that this compound could be a candidate for further development in treating epilepsy or other seizure disorders .

P2X3 Receptor Modulation

Recent studies have identified piperazine derivatives as modulators of P2X3 receptors, which are implicated in pain signaling pathways. The compound's ability to interact with these receptors suggests potential applications in pain management.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines effectively. For example, a study involving the treatment of HT-29 colon cancer cells showed a dose-dependent response with an IC50 value significantly lower than standard chemotherapy agents .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in notable tumor reduction in xenograft models, supporting its anticancer efficacy observed in vitro .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(1H-indole-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one?

Methodological Answer:
The synthesis involves two key steps:

Piperazinone Core Functionalization : Introduce the thiazole moiety via nucleophilic substitution. For example, react 1,3-thiazol-2-amine with a pre-functionalized piperazin-2-one derivative under mild basic conditions (e.g., K₂CO₃ in DMF) .

Indole-2-carbonyl Coupling : Use carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate indole-2-carboxylic acid to the piperazinone nitrogen. Solvents like dichloromethane or DMF at 0–25°C are typical .
Critical Considerations :

  • Monitor reaction progress via TLC or LC-MS to optimize yield.
  • Purify intermediates using column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Basic: How can researchers confirm the compound’s structural integrity and purity?

Methodological Answer:
A multi-technique approach is essential:

Purity Analysis :

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10). Monitor UV absorption at 254 nm (retention time ~8–10 min) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

Structural Confirmation :

  • NMR : Key signals include indole NH (~δ 10.2 ppm, singlet), thiazole protons (~δ 7.5–8.0 ppm), and piperazinone carbonyl (δ ~165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 369.1 (calculated for C₁₇H₁₃N₄O₂S) .

Advanced: How to resolve discrepancies in crystallographic data for this compound?

Methodological Answer:
Crystallographic challenges (e.g., twinning, low resolution) require:

Data Collection : Use a high-flux X-ray source (MoKα, λ = 0.71073 Å) at 100 K to minimize thermal motion .

Refinement :

  • Employ SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Address twinning via TwinRotMat in PLATON, refining twin fractions iteratively .

Validation Metrics :

  • Target R₁ < 0.05 and wR₂ < 0.10.
  • Ensure Flack parameter < 0.1 for absolute structure determination .

Example Crystallographic Parameters (from analogous structures):

ParameterValueSource
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)100
R₁ (final)0.035
wR₂ (final)0.077

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis :

  • Modify substituents on the indole (e.g., halogenation at C5) or thiazole (e.g., methyl/aryl groups) .
  • Use Suzuki-Miyaura coupling for diversification .

Biological Assays :

  • Test against target receptors (e.g., kinase inhibition) using fluorescence polarization assays .
  • Compare IC₅₀ values with structurally related compounds (e.g., avatrombopag analogs ).

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .

Basic: What analytical techniques assess the compound’s stability under stress conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (6 hr) and analyze degradation products via HPLC .
  • Oxidative Stress : Expose to 3% H₂O₂ at 40°C for 24 hr .

Thermal Analysis :

  • DSC : Monitor melting point shifts (>5°C indicates polymorphism) .

Advanced: How to address low yields in the indole-thiazole coupling step?

Methodological Answer:

Optimize Coupling Conditions :

  • Switch to HATU (higher coupling efficiency than EDCI) in DMF at 0°C .
  • Pre-activate indole-2-carboxylic acid with 1.2 eq. coupling agent for 30 min before adding the piperazinone.

Byproduct Mitigation :

  • Add molecular sieves (4Å) to absorb reaction-generated water .
  • Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents .

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